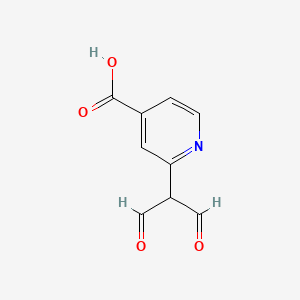
2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and a 1,3-dioxopropan-2-yl group at the 2-position. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the formula C₅H₅N.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid typically involves the reaction of pyridine-4-carboxylic acid with a suitable dioxopropane derivative under controlled conditions. One common method involves the use of pyridine-4-carboxylic acid and 1,3-dioxopropane in the presence of a catalyst such as Fe₃O₄ nanoparticles. The reaction is carried out under solvent-free conditions, which makes it environmentally benign and efficient .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of magnetic catalysts, such as Fe₃O₄ nanoparticles functionalized with pyridine-4-carboxylic acid, has been reported to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms such as alcohols or aldehydes.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Functionalized derivatives are used in the study of enzyme interactions and as probes in biochemical assays.
Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions with biological molecules, affecting their function and stability .
Comparación Con Compuestos Similares
Picolinic acid (2-pyridinecarboxylic acid): Similar structure but lacks the 1,3-dioxopropan-2-yl group.
Nicotinic acid (3-pyridinecarboxylic acid): Differently substituted pyridinecarboxylic acid.
Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer with the carboxylic acid group at the 4-position.
Uniqueness: 2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid is unique due to the presence of the 1,3-dioxopropan-2-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
861221-49-0 |
|---|---|
Fórmula molecular |
C9H7NO4 |
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
2-(1,3-dioxopropan-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-4-7(5-12)8-3-6(9(13)14)1-2-10-8/h1-5,7H,(H,13,14) |
Clave InChI |
HXAOOEVQMRXJCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C(=O)O)C(C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B14199089.png)

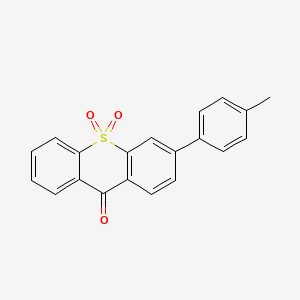

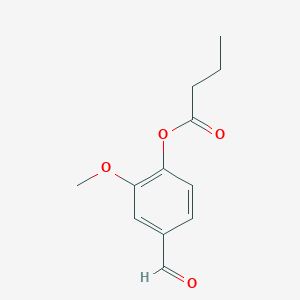
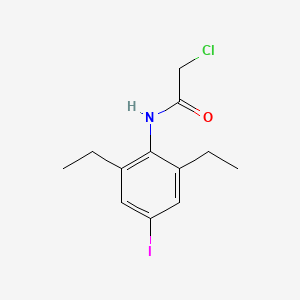
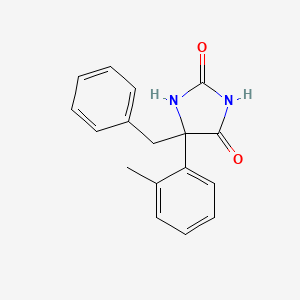
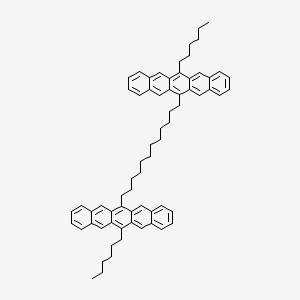

![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
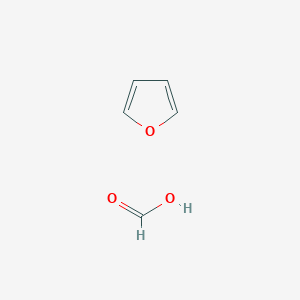
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)
![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
